One of the primary research areas involving phenylacetone oxime is its role as an intermediate in the deamination (removal of an amine group) of amphetamine [, ]. Studies have shown that in the presence of specific enzymes within the liver, amphetamine is metabolized into phenylacetone oxime, which is further broken down into other metabolites [, ]. This research is crucial for understanding the pharmacokinetics (movement of drugs within the body) and metabolism of amphetamine, which has implications for its potential therapeutic applications and its potential for abuse.
Phenylacetone oxime is an organic compound characterized by the presence of an oxime functional group attached to phenylacetone. Its chemical formula is , and it features a phenyl ring bonded to a carbon chain that includes a ketone group converted into an oxime. This compound is recognized for its stability and neutral pH, making it suitable for various chemical applications, particularly in synthetic organic chemistry and pharmaceuticals .
Phenylacetone oxime exhibits notable biological properties. It is primarily recognized as a precursor in the metabolism of certain psychoactive substances. Its involvement in the oxidative deamination process illustrates its significance in pharmacological contexts, particularly concerning amphetamines. The compound's stability and neutral characteristics contribute to its potential for further functionalization, which can enhance biological activity or lead to the development of new therapeutic agents .
Several methods exist for synthesizing phenylacetone oxime:
Phenylacetone oxime has various applications across different fields:
Research has indicated that phenylacetone oxime interacts with various biological systems, particularly through its metabolic pathways. Studies focusing on its role in oxidative deamination highlight its interactions with enzymes involved in drug metabolism. These interactions are essential for understanding how this compound may influence pharmacological effects when used as an intermediate in drug synthesis or as a standalone substance .
Phenylacetone oxime shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Acetophenone | Ketone | Directly related to phenylacetone; lacks an oxime group |
Benzophenone | Ketone | Used as a UV filter; different functional applications |
Phenylhydroxylamine | Oxime | Directly related; used in pharmaceuticals |
Benzaldehyde | Aldehyde | Precursor to various aromatic compounds |
Uniqueness of Phenylacetone Oxime: What sets phenylacetone oxime apart is its dual role as both a synthetic intermediate and a metabolite in biological systems. Its ability to participate in diverse
Phenylacetone oxime is an organic compound with the chemical formula C9H11NO. It is the oxime derivative of phenylacetone (1-phenyl-2-propanone), formed by the reaction of phenylacetone with hydroxylamine. Early research on phenylacetone oxime dates back several decades, with reports in the literature documenting its physical properties, including its melting point at 63°C. The compound has been known by various names including 1-phenylpropan-2-one oxime, phenylacetone ketoxime, and N-(1-phenylpropan-2-ylidene)hydroxylamine.
The structural characterization of phenylacetone oxime reveals a molecule containing a ketoxime group (–C=N–OH) attached to a phenyl-substituted acetone backbone. This configuration contributes to its chemical properties and reactivity, particularly its ability to act as a ligand in coordination chemistry due to the presence of nitrogen and oxygen donor atoms.
Early investigations into phenylacetone oxime were often in the context of using it as a derivative for identifying phenylacetone. In the mid-20th century, it was common practice to prepare derivatives such as oximes to help identify and characterize ketones in organic chemistry. As analytical techniques were less sophisticated than today, preparing crystalline derivatives with characteristic melting points was a standard method for compound identification.
Research in the 1970s began to explore the biochemical aspects of phenylacetone oxime, particularly its role as a metabolite in amphetamine metabolism. Studies indicated that phenylacetone oxime (PAOx) was formed as a major metabolite during the N-oxidation of N-hydroxyamphetamine (NOHA) by rat liver homogenates. This oxidation was found to be NADPH and oxygen dependent but was not significantly increased in microsomes from phenobarbital-pretreated animals.
The following table summarizes the key physical and chemical properties of phenylacetone oxime:
Phenylacetone oxime is known by various synonyms in the scientific literature, as shown in the following table:
Synonym | Reference |
---|---|
1-Phenylpropan-2-one oxime | |
Phenylacetone ketoxime | |
N-(1-phenylpropan-2-ylidene)hydroxylamine | |
(E)-1-Phenylpropan-2-one oxime | |
(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine |
The synthesis of phenylacetone oxime has evolved significantly over the decades, reflecting broader advances in organic chemistry methodologies. The traditional approach to synthesizing oximes involves the condensation of a carbonyl compound with hydroxylamine, typically in the presence of a base. For phenylacetone oxime, this involves the reaction of phenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Early synthetic approaches faced challenges with yield and purity. The preparation of phenylacetone itself was a subject of extensive research, as documented in a 1938 study that explored the Friedel-Crafts alkylation of benzene with chloroacetone catalyzed by aluminum chloride. Once phenylacetone was obtained, attempts to prepare its oxime were sometimes unsuccessful, as noted in the same study: "Two attempts to prepare the oxime from a fraction B according to instructions of Shriner and Fuson failed to yield any crystalline product".
The synthesis of phenylacetone, a precursor to phenylacetone oxime, has been achieved through various routes. Industrial methods include the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst. Laboratory-scale methods include zeolite-catalyzed isomerization of phenylpropylene oxide and Friedel-Crafts alkylation of chloroacetone with benzene in the presence of aluminum chloride catalyst.
A patented process describes the production of phenylacetones by reacting 3-phenylpropylene with alkyl nitrites in the presence of water, an alcohol, a palladium catalyst, and an amine or copper compound. This process offers advantages such as higher reaction rates without requiring severe reaction conditions. For example, a reaction using 0.10 mole of 3-phenylpropylene, 0.25 mole of methyl nitrite, 0.5 liter of methyl alcohol, 36 g of water, and 0.008 mole of palladium chloride catalyst at 25°C for 2 hours resulted in 100% conversion of the starting material and 90% yield of phenylacetone.
Advancements in metal-mediated and metal-catalyzed reactions significantly expanded the synthetic possibilities for oximes, including phenylacetone oxime. A comprehensive review published in ACS Publications in 2017 classified and summarized the previous 10-15 years of advancements in metal-involving reactions of oximes. These developments included iron(II)-catalyzed reactions that enhanced the nucleophilicity of oximes and allowed for more diverse synthetic pathways.
The table below summarizes the evolution of synthetic methodologies for phenylacetone and its oxime:
Phenylacetone oxime has held significance in organic chemistry both as a synthetic intermediate and as a subject of study in its own right. The parent compound, phenylacetone, has been particularly significant due to its use in the illicit manufacture of methamphetamine and amphetamine, leading to its classification as a Schedule II controlled substance in the United States in 1980. As a derivative of phenylacetone, the oxime has been of interest in related contexts, including analytical and forensic chemistry.
Historically, oximes have played an important role in organic chemistry as derivatives for the identification of carbonyl compounds. Before the widespread availability of spectroscopic methods, the preparation of solid derivatives with characteristic melting points was a standard approach to compound identification. The melting point of phenylacetone oxime (63°C) would have been used as a characteristic identifier for phenylacetone.
In the field of organometallic chemistry, phenylacetone oxime has been used to prepare cyclopalladated complexes, representing the first six-membered cyclometalated derivatives of this oxime. These complexes have been studied for their insertion reactions with carbon monoxide, isocyanides, and alkynes. This application demonstrates the versatility of phenylacetone oxime as a ligand in coordination chemistry.
The incorporation of heavy oxygen into phenylacetone oxime and phenylacetone has been studied, with incorporation rates of 93-95% and 25-31% respectively. These studies contribute to the understanding of reaction mechanisms and isotope effects in organic chemistry.
The development of analytical methods for identifying and quantifying phenylacetone oxime has paralleled advances in instrumental techniques. While early methods relied on derivative formation and melting point determination, modern approaches employ sophisticated techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
The following table summarizes key historical applications and significance of phenylacetone oxime in organic chemistry:
Research interest in phenylacetone oxime has evolved over time, reflecting changing priorities in organic chemistry, medicinal chemistry, and biochemistry. Early interest was primarily focused on its role as a derivative for identifying phenylacetone. However, as understanding of biochemical pathways advanced, attention shifted to its role in metabolism.
Significant research has explored the metabolic pathways involving phenylacetone oxime. Studies on rat liver homogenates demonstrated that the N-oxidation of N-hydroxyamphetamine yields phenylacetone oxime as the major metabolite. This oxidation process was found to be NADPH and oxygen dependent, but interestingly, it did not appear to be a cytochrome P-450 mediated monooxygenase reaction, as it was minimally inhibited by carbon monoxide and not significantly affected by inhibitors like SKF-525A or DPEA.
The mechanistic aspects of this oxidation were studied by investigating the effects of various additives on the reaction rate. The addition of superoxide dismutase (SOD), catalase (CAT), azide, or mannitol did not alter the rate of oxidation, suggesting that reactive oxygen species such as O2-, H2O2, or OH- are not involved in this process. These findings contribute to the broader understanding of enzymatic oxidation reactions and metabolic pathways.
In recent decades, interest has expanded to include the use of phenylacetone oxime in organometallic chemistry. The synthesis of cyclopalladated derivatives of phenylacetone oxime represented a significant development, as these were the first six-membered cyclometalated compounds derived from this oxime. These complexes have been studied for their reactions with various substrates, contributing to the broader understanding of organometallic reaction mechanisms.
Metal-involving reactions of oximes, including phenylacetone oxime, have been the subject of comprehensive review. These include a variety of transformations such as O-allylation, O-arylation, and insertion reactions. For example, the iron(II)-catalyzed reaction of p-methoxyacetophenone oxime with α,β-unsaturated aldehydes has been studied, with the iron(II) center believed to enhance the nucleophilicity of the oxime.
Current research continues to explore the properties and applications of phenylacetone oxime, with ongoing interest in its role in biochemical pathways, its potential applications in synthesis, and its significance in analytical and forensic contexts.
The following table summarizes key research areas and significant findings related to phenylacetone oxime:
The classical synthesis of phenylacetone oxime involves a two-step process: (1) preparation of phenylacetone (1-phenyl-2-propanone) followed by (2) oximation.
Step 1: Synthesis of Phenylacetone
Phenylacetone is traditionally synthesized via Friedel-Crafts acylation, where benzene reacts with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method, detailed in early 20th-century literature, yields phenylacetone as a clear oil with a refractive index of 1.5168 [1] [3]. The reaction proceeds as follows:
$$ \text{C₆H₆ + ClCH₂COCH₃} \xrightarrow{\text{AlCl₃}} \text{C₆H₅COCH₃} + \text{HCl} $$
However, challenges in isolating pure phenylacetone due to byproducts like phenylene-diacetone were noted, necessitating fractional distillation [1].
Step 2: Oximation
Phenylacetone is subsequently reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in a basic aqueous medium (e.g., sodium hydroxide) to form the oxime:
$$ \text{C₆H₅COCH₃ + NH₂OH} \rightarrow \text{C₆H₅C(NOH)CH₃} + \text{H₂O} $$
Early reports indicate the oxime crystallizes with a melting point of 63°C [1] [5]. Purification often involves recrystallization from ethanol or ether [2].
Contemporary methods optimize the oximation step by employing hydroxylamine sulfate [(NH₂OH)₂·H₂SO₄] in ethanol/water mixtures under reflux. This approach achieves yields exceeding 85% within 4–6 hours [2] [5]. Catalytic additives like pyridine enhance reaction efficiency by neutralizing acidic byproducts [5].
Table 1: Comparison of Oximation Conditions
Hydroxylamine Source | Solvent System | Temperature (°C) | Yield (%) |
---|---|---|---|
NH₂OH·HCl | H₂O/EtOH | 60–80 | 70–75 |
(NH₂OH)₂·H₂SO₄ | EtOH/H₂O | 70–85 | 85–90 |
NH₂OH (free base) | THF | 25–40 | 60–65 |
Recent advancements utilize pre-functionalized intermediates to bypass phenylacetone synthesis. For example, visible-light-induced [2+2] cycloaddition between azirines and alkynes generates pyrrole derivatives, with phenylacetone oxime serving as a key intermediate [5]. Additionally, palladacycle-mediated coupling reactions enable direct synthesis from brominated precursors, as demonstrated in the formation of six-membered C,N-palladacycles [4].
Environmentally benign methods prioritize solvent-free conditions and catalytic efficiency. Ball-milling techniques, adapted from the Hofmann reaction, facilitate solvent-less oximation with minimal waste [4]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 80% [5]. Catalytic systems using recyclable ionic liquids (e.g., [BMIM][BF₄]) further enhance sustainability [5].
Industrial production of phenylacetone oxime requires addressing:
Table 2: Industrial-Scale Reaction Parameters
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Volume (L) | 0.5–2 | 500–2000 |
Temperature Control | Oil Bath | Jacketed Reactor |
Distillation Efficiency | 60–70% | 85–90% |
Notably, Chinese manufacturers like Hangzhou MolCore BioPharmatech employ continuous-flow reactors to achieve annual outputs exceeding 10 metric tons [5].
Configuration | IUPAC Name | Stability | Typical Ratio |
---|---|---|---|
E-isomer | (E)-N-(1-phenylpropan-2-ylidene)hydroxylamine | Thermodynamically preferred | Major isomer (~90%) |
Z-isomer | (Z)-N-(1-phenylpropan-2-ylidene)hydroxylamine | Less stable | Minor isomer (~10%) |
The configurational stability of phenylacetone oxime isomers is remarkable compared to other imine derivatives. The energy barrier for E/Z isomerization is approximately 200 kilojoules per mole, which prevents rapid interconversion at room temperature [4]. This high barrier enables the separation and isolation of individual isomers using conventional chromatographic techniques [1] [5].
Nuclear magnetic resonance spectroscopy provides definitive evidence for the presence of both isomers in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for each isomer, with the oxime hydroxyl proton appearing at distinct chemical shifts. The E-isomer typically shows the hydroxyl proton signal at 13.36 parts per million, while the Z-isomer exhibits this signal at 13.26 parts per million in dimethyl sulfoxide solution [4].
The preference for the E-configuration can be attributed to minimized steric interactions between the hydroxyl group and the phenyl-substituted carbon framework. In the Z-isomer, increased steric hindrance between the hydroxyl group and the phenethyl substituent destabilizes the molecular geometry, resulting in higher relative energy [4] [5].
Density functional theory calculations have proven invaluable for understanding the electronic structure and thermodynamic properties of phenylacetone oxime. Multiple density functional methods have been employed to investigate this compound, with particular emphasis on geometry optimization, frequency calculations, and energetic analyses [3] [6] [7].
The B3LYP functional, combined with various basis sets ranging from 6-31G(d,p) to 6-311G(d,p), has been extensively used for geometry optimization studies. These calculations reveal that the oxime group adopts a planar configuration with the carbon-nitrogen double bond exhibiting characteristic bond lengths of approximately 1.28 Angstroms [3] [6].
Table 3: Common DFT Methods for Oxime Calculations
Method | Basis Set | Typical Application | Accuracy |
---|---|---|---|
B3LYP | 6-31G(d,p) | Geometry optimization | Good for general use |
PBE0 | 6-311G(d,p) | Frequency calculations | High accuracy |
ωB97XD | def2-TZVP | Dispersion corrections | Excellent for weak interactions |
M06-2X | cc-pVDZ | Thermodynamic properties | Good for thermochemistry |
CAM-B3LYP | aug-cc-pVDZ | Excited state calculations | Excellent for charge transfer |
Advanced density functional methods incorporating dispersion corrections, such as ωB97XD and M06-2X, have been particularly useful for accurately modeling intermolecular interactions in phenylacetone oxime systems. These methods provide enhanced descriptions of weak interactions, including van der Waals forces and π-π stacking interactions between aromatic rings [3] [8].
The molecular electrostatic potential surfaces calculated using density functional theory reveal important information about the charge distribution in phenylacetone oxime. The hydroxyl oxygen atom exhibits a significant negative electrostatic potential, indicating its potential as a hydrogen bond acceptor, while the hydroxyl hydrogen shows positive potential, confirming its hydrogen bond donor capability [6] [7].
Frontier molecular orbital analysis through density functional theory calculations provides insights into the electronic properties of phenylacetone oxime. The highest occupied molecular orbital is predominantly localized on the oxime nitrogen and oxygen atoms, while the lowest unoccupied molecular orbital shows significant contribution from the aromatic π-system [6] [7].
Density functional theory calculations have been instrumental in predicting reaction pathways and transition states for phenylacetone oxime transformations. The most extensively studied reaction profile involves the Beckmann rearrangement, where the oxime undergoes acid-catalyzed conversion to the corresponding amide [9] [10].
The calculated activation energy for the Beckmann rearrangement of phenylacetone oxime ranges from 180 to 220 kilojoules per mole, depending on the specific density functional method and basis set employed. The transition state structure exhibits a characteristic linear arrangement of the migrating phenyl group, the oxime nitrogen, and the departing hydroxyl group [9] [10].
Computational studies have also examined the formation mechanism of phenylacetone oxime from the condensation of phenylacetone with hydroxylamine. The reaction proceeds through a tetrahedral intermediate, with the rate-determining step being the elimination of water to form the oxime double bond. The calculated activation barrier for this process is approximately 85 kilojoules per mole [10] [11].
The oxime-to-nitrone tautomerization represents another important reaction pathway investigated through density functional theory. This process involves proton transfer from the oxime hydroxyl group to the nitrogen atom, resulting in the formation of a nitrone intermediate. The calculated equilibrium constant for this tautomerization is approximately 10⁻⁴, indicating that the oxime form is strongly favored under standard conditions [9].
Computational analysis of the hydrolysis reaction of phenylacetone oxime reveals a complex mechanism involving multiple transition states. The initial step involves protonation of the oxime nitrogen, followed by nucleophilic attack by water molecules. The overall activation energy for hydrolysis is calculated to be approximately 120 kilojoules per mole [10] [11].
Phenylacetone oxime exhibits remarkable capability for forming extensive hydrogen bonding networks, which significantly influence its physical properties and solid-state structure. The oxime functional group serves as both a hydrogen bond donor through its hydroxyl group and a hydrogen bond acceptor through its nitrogen atom [12] [13] [14].
Table 4: Hydrogen Bonding Patterns in Oxime Compounds
Interaction Type | Distance Range (Å) | Angle Range (°) | Strength |
---|---|---|---|
Intermolecular O-H···N (oxime) | 2.70-2.80 | 158-173 | Strong |
Intermolecular O-H···O (oxime) | 2.65-2.75 | 160-175 | Moderate |
Intramolecular O-H···N | 2.60-2.70 | 155-170 | Weak-moderate |
O-H···N (pyridine) | 2.70-2.80 | 158-173 | Strong |
π-π stacking | 3.2-3.4 | N/A | Weak |
The most prevalent hydrogen bonding motif in phenylacetone oxime involves intermolecular O-H···N interactions between oxime molecules, forming characteristic dimeric structures with R₂²(6) ring patterns. These dimers are stabilized by two symmetrical hydrogen bonds with O-H···N distances ranging from 2.70 to 2.80 Angstroms and O-H···N angles between 158 and 173 degrees [12] [13].
In crystalline phases, phenylacetone oxime molecules organize into extended hydrogen-bonded networks through a combination of oxime-oxime interactions and secondary weak interactions. The primary structural motif consists of zigzag chains propagated through alternating O-H···N hydrogen bonds, with chain structures extending along specific crystallographic directions [12] [13].
The phenyl ring system of phenylacetone oxime participates in π-π stacking interactions with neighboring molecules, contributing to the overall crystal packing stability. These aromatic interactions typically occur at distances of 3.2 to 3.4 Angstroms between ring centroids, providing additional stabilization to the hydrogen-bonded framework [12] [13].
Temperature-dependent studies reveal that the hydrogen bonding network in phenylacetone oxime exhibits remarkable thermal stability. The O-H···N hydrogen bonds persist at elevated temperatures, with only gradual weakening observed as thermal motion increases. This thermal stability contributes to the compound's relatively high melting point of 63 degrees Celsius [12] [14].
Solvent effects significantly influence the hydrogen bonding behavior of phenylacetone oxime. In polar protic solvents, the oxime competes with solvent molecules for hydrogen bonding sites, leading to disruption of the characteristic dimeric structures. Conversely, in aprotic solvents, the intermolecular oxime-oxime hydrogen bonds are preserved, maintaining the association patterns observed in the solid state [14] [15].
Phenylacetone oxime exhibits distinctive structural features when compared to other oxime derivatives, particularly in terms of molecular geometry, hydrogen bonding patterns, and thermodynamic stability. A comprehensive comparison with related oximes reveals important structure-property relationships that govern the behavior of this compound class [16] [17] [18].
Table 5: Structural Comparison with Related Oximes
Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | E/Z Isomerism |
---|---|---|---|---|
Phenylacetone oxime | C₉H₁₁NO | 149.19 | 63 | Yes |
Acetophenone oxime | C₈H₉NO | 135.16 | 55-60 | Yes |
Benzophenone oxime | C₁₃H₁₁NO | 197.23 | 140-144 | Yes |
Cyclohexanone oxime | C₆H₁₁NO | 113.16 | 87-88 | Yes |
Acetone oxime | C₃H₇NO | 73.09 | 61 | Yes |
Acetophenone oxime, bearing a methyl group directly attached to the carbonyl carbon, shows similarities to phenylacetone oxime in terms of aromatic character and hydrogen bonding capability. However, the presence of the methylene spacer in phenylacetone oxime provides greater conformational flexibility, allowing for more diverse packing arrangements in the solid state [16] [18].
Benzophenone oxime, featuring two phenyl groups attached to the carbonyl carbon, exhibits significantly different structural properties compared to phenylacetone oxime. The increased steric bulk around the oxime functional group in benzophenone oxime leads to reduced hydrogen bonding efficiency and consequently higher melting points. The symmetrical structure of benzophenone oxime also eliminates the possibility of E/Z isomerism, contrasting with the clear isomeric behavior of phenylacetone oxime [17] [19].
The comparison with cyclohexanone oxime highlights the influence of aromatic character on oxime properties. While cyclohexanone oxime lacks the extended π-conjugation present in phenylacetone oxime, it maintains similar hydrogen bonding patterns through its oxime functional group. The absence of aromatic interactions in cyclohexanone oxime results in different crystal packing motifs and altered thermodynamic properties [18] [20].
Simple aliphatic oximes, such as acetone oxime, provide a baseline for understanding the contribution of aromatic substituents to oxime behavior. The presence of the phenethyl group in phenylacetone oxime introduces additional van der Waals interactions and π-π stacking possibilities that are absent in acetone oxime, leading to enhanced thermal stability and modified solubility characteristics [20].
The hydrogen bonding networks in phenylacetone oxime show remarkable similarity to those observed in other aromatic oximes, with the characteristic O-H···N dimeric motifs being preserved across the series. However, the specific geometry and strength of these interactions vary depending on the nature and position of aromatic substituents, influencing the overall crystal packing and physical properties [12] [13] [16].
Infrared spectroscopy provides valuable comparative data for understanding the hydrogen bonding characteristics of different oximes. Phenylacetone oxime exhibits characteristic absorption bands at 3600 wavenumbers for O-H stretching, 1665 wavenumbers for C=N stretching, and 945 wavenumbers for N-O stretching. These frequencies show systematic variations when compared to other oximes, reflecting differences in hydrogen bonding strength and molecular environment [14] [20].